1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid, with the Chemical Abstracts Service number 849217-48-7, is a chemical compound classified as a carboxylic acid. It is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of inhibitors targeting c-Met and other tyrosine kinases. The molecular formula of this compound is CHFNO, and it has a molecular weight of approximately 223.20 g/mol .
The synthesis of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid typically involves several key steps:
This method yields approximately 93% of the target compound after purification.
The molecular structure of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid can be described as follows:
1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid participates in various chemical reactions:
The mechanism of action for 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid primarily revolves around its role as a protecting group in peptide synthesis:
This mechanism is crucial for synthesizing complex peptides that are vital in pharmaceutical applications.
The physical and chemical properties of 1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid include:
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 223.20 g/mol |
Melting Point | 173 to 177 °C |
Boiling Point | Predicted at ~475 °C |
Density | 1.521 g/cm³ |
Solubility | Soluble in methanol |
pKa | Approximately 3.48 |
Appearance | White to almost white powder/crystal |
These properties indicate that the compound has significant stability under standard laboratory conditions and exhibits moderate solubility in polar solvents .
1-((4-fluorobenzyl)carbamoyl)cyclopropanecarboxylic acid has several scientific applications:
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS RN: 849217-48-7) is a critical building block in synthesizing advanced tyrosine kinase inhibitors (TKIs), particularly those targeting oncogenic pathways. This white crystalline solid (m.p. 173–177°C) exhibits >98% purity and stability at 2–8°C, making it suitable for multi-step synthetic routes [6] [7]. Its molecular architecture combines a cyclopropane-dicarboxylic acid scaffold with a 4-fluoroaniline moiety, enabling strategic modifications at both carboxylic acid and carboxamide functionalities.
Table 1: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₁H₁₀FNO₃ | Elemental Analysis |
Molecular Weight | 223.20 g/mol | MS |
Melting Point | 173–177°C | DSC |
Purity | >98% | HPLC |
Solubility | Soluble in methanol | Solubility testing |
Storage Conditions | 2–8°C (cool, dark) | Stability studies |
This compound serves as a pivotal intermediate in synthesizing cabozantinib and structurally related c-Met inhibitors. Its cyclopropane ring introduces conformational restraint that enhances target binding affinity, while the 4-fluorophenyl group provides optimal hydrophobicity for interacting with kinase hydrophobic pockets. In a key synthesis step, the carboxylic acid group undergoes amidation with aniline derivatives bearing quinoline or other heterocyclic systems, forming the core bis-aryl urea motif essential for c-Met inhibition [6] [7]. The cyclopropane moiety’s ring strain and defined stereochemistry contribute to the spatial orientation required for high-affinity binding to the c-Met kinase domain, as confirmed in molecular docking studies of final inhibitors .
The compound’s versatility enables its incorporation into dual c-Met/VEGFR-2 inhibitors through strategic functional group manipulation. Researchers exploit its carboxylic acid group to create amide linkages with anilinopyrimidine scaffolds known to inhibit angiogenic pathways. Structure-activity relationship (SAR) studies demonstrate that the cyclopropane fragment reduces conformational flexibility, improving selectivity against VEGFR-2 while maintaining c-Met affinity. This balanced inhibition profile is critical for suppressing tumor angiogenesis and metastasis simultaneously [2] [8]. The fluorine atom enhances bioavailability through moderate lipophilicity (predicted logP ≈ 2.1) and strengthens aryl ring interactions via halogen bonding with kinase backbone carbonyls.
Systematic SAR exploration using this intermediate revealed that:
Table 2: Representative Inhibitors Derived from This Intermediate
Inhibitor Class | Biological Targets | IC₅₀ Enhancement | Key Structural Feature |
---|---|---|---|
Anilinopyrimidines | c-Met/VEGFR-2 | 3–5 fold vs. non-cyclopropyl analogs | Rigidified urea linkage |
Quinoline-urea hybrids | c-Met | <10 nM | Fluorophenyl hydrophobic anchor |
Macrocyclic inhibitors | c-Met/ROS1 | Improved cellular potency | Conformationally locked pharmacophore |
Beyond kinase domain inhibition, derivatives of this compound disrupt critical protein-protein interactions (PPIs) within the MET signaling axis. The molecule’s compact structure allows it to occupy the interface between the MET Sema domain and hepatocyte growth factor (HGF) NK1 fragment. Fragment-based screening identified analogs that competitively inhibit HGF binding to MET at the β-chain interface, preventing receptor dimerization and activation. This PPI disruption suppresses downstream metastasis pathways more effectively than ATP-competitive inhibition alone, as demonstrated by reduced tumorsphere formation (60–70% inhibition at 10μM) and cell migration in lung cancer models [2] [8].
PPI inhibition occurs through:
Table 3: PPI Disruption Strategies Using Compound Derivatives
Disruption Mechanism | Assay System | Efficacy | Downstream Effect |
---|---|---|---|
Direct NK1 binding block | Surface plasmon resonance | KD = 8.2 ± 0.3 μM | Abolished MET phosphorylation |
Allosteric Sema modulation | Hydrogen-deuterium exchange MS | Altered dynamics in loops | Reduced dimerization capacity |
HGF displacement | Fluorescence polarization | IC₅₀ = 15.7 μM | Suppressed PI3K/AKT activation |
The compound’s derivatives demonstrate type III/IV allosteric kinase modulation by:
In MET kinase, cyclopropane-containing analogs bind a unique hydrophobic pocket near the DFG motif, locking it in the "DFG-out" conformation. This allosteric pocket engagement confers exceptional selectivity over other kinases lacking this structural feature. The carboxylic acid moiety forms salt bridges with Arg1086 and Arg1128 in the juxtamembrane domain, stabilizing autoinhibitory states that suppress basal kinase activity [5] [9].
Advanced studies reveal dynamic coupling between the cyclopropane ring and the kinase’s hydrophobic core:
The fluorine atom’s role extends beyond hydrophobicity—it participates in orthogonal halogen bonding with backbone carbonyls (e.g., Tyr1230), introducing an enthalpic penalty to activation loop movement required for substrate phosphorylation. This dual-action mechanism (steric blockade + energy penalty) exemplifies sophisticated allosteric control achievable through this chemical scaffold.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7